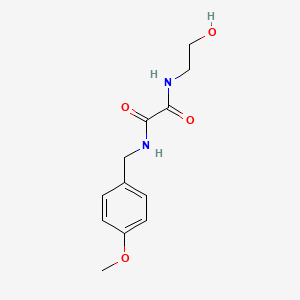
4-phenoxy-N-phenylbenzamide
Descripción general
Descripción
4-phenoxy-N-phenylbenzamide, also known as benzophenone-3 or BP-3, is a chemical compound that is commonly used in sunscreen and other personal care products. BP-3 is a UV filter that absorbs UVB radiation and helps to prevent sunburn and skin damage. In addition to its use in personal care products, BP-3 has also been studied for its potential applications in scientific research.
Mecanismo De Acción
BP-3 works by absorbing UVB radiation and converting it into less harmful forms of energy, such as heat. BP-3 also has antioxidant properties, which may help to protect cells from damage caused by free radicals. In addition, BP-3 has been shown to inhibit the activity of certain enzymes that are involved in the production of melanin, the pigment that gives skin its color.
Biochemical and Physiological Effects:
BP-3 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BP-3 can inhibit the activity of certain enzymes that are involved in the production of melanin, the pigment that gives skin its color. BP-3 has also been shown to have antioxidant properties, and may help to protect cells from damage caused by free radicals. In addition, BP-3 has been shown to have estrogenic activity, and may have potential applications in hormone replacement therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP-3 has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and has a well-established safety profile. However, BP-3 also has several limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. In addition, BP-3 can be sensitive to light and may degrade over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several potential future directions for research on BP-3. One area of interest is the potential use of BP-3 in photodynamic therapy, a treatment for certain types of cancer. Another area of interest is the potential use of BP-3 as a photosensitizer in the development of new imaging techniques for medical diagnosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BP-3, and to determine its potential applications in hormone replacement therapy and other medical treatments.
Aplicaciones Científicas De Investigación
BP-3 has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. BP-3 has been shown to have antioxidant properties, and may have potential applications in the treatment of diseases such as cancer and cardiovascular disease. BP-3 has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
Propiedades
IUPAC Name |
4-phenoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)22-17-9-5-2-6-10-17/h1-14H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZHHZNPOMJQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)



![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B4926526.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926534.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)

![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4926552.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4926579.png)
![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)